ATB107

Overview

Description

ATB107 is a potent and novel inhibitor of indole-3-glycerol phosphate synthase. This enzyme plays a crucial role in the biosynthesis of tryptophan, an essential amino acid. The compound has shown significant activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains .

Mechanism of Action

Target of Action

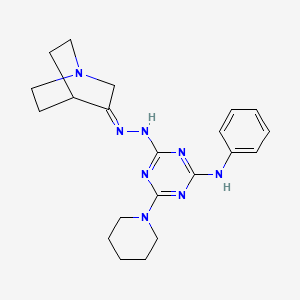

ATB107, also known as 2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine or (Z)-N-phenyl-4-(piperidin-1-yl)-6-(2-(quinuclidin-3-ylidene)hydrazinyl)-1,3,5-triazin-2-amine, is a potent inhibitor of indole-3-glycerol phosphate synthase (IGPS) . IGPS is a key enzyme in the tryptophan biosynthetic pathway, which plays an important role in the growth of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with IGPS, inhibiting its function and thereby affecting the biosynthesis of tryptophan . This interaction results in a decrease in the expression of the protein encoded by Rv3246c, the transcriptional regulatory protein of MtrA belonging to the MtrA-MtrB two-component regulatory system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tryptophan biosynthesis pathway . By inhibiting IGPS, this compound disrupts the fourth step of this pathway, leading to a decrease in tryptophan production . This disruption affects the protein expression profile of Mycobacterium tuberculosis, altering the expression of several genes .

Pharmacokinetics

tuberculosis H37Rv . This suggests that this compound has good bioavailability and can reach its target effectively.

Result of Action

The primary result of this compound’s action is the inhibition of the growth of Mycobacterium tuberculosis strains, including drug-resistant strains . This is achieved through the disruption of tryptophan biosynthesis, which is crucial for the growth and survival of these bacteria .

Action Environment

The action of this compound is influenced by the environment within the Mycobacterium tuberculosis cells. The compound might present a stress condition similar to isoniazid (INH) or ethionamide for M. tuberculosis since the altered expression in response to this compound of some genes, such as Rv3140, Rv2243, and Rv2428, is consistent with INH or ethionamide treatment

Biochemical Analysis

Biochemical Properties

ATB107 plays a crucial role in biochemical reactions, particularly as an inhibitor of indole-3-glycerol phosphate synthase (IGPS). This enzyme is involved in the tryptophan biosynthesis pathway. This compound interacts with various enzymes, proteins, and other biomolecules, including the transcriptional regulatory protein MtrA, which is part of the MtrA-MtrB two-component regulatory system in Mycobacterium tuberculosis . The nature of these interactions involves the inhibition of enzyme activity, leading to altered protein expression patterns and disrupted biochemical pathways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, this compound influences cell function by inhibiting the growth of drug-resistant strains and affecting tryptophan biosynthesis . This compound impacts cell signaling pathways, gene expression, and cellular metabolism by decreasing the expression of proteins encoded by genes such as Rv3246c, Rv3140, Rv2243, and Rv2428 . These changes result in a stress response similar to that induced by isoniazid or ethionamide.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to indole-3-glycerol phosphate synthase, inhibiting its activity and disrupting the tryptophan biosynthesis pathway . This inhibition results in decreased expression of proteins involved in this pathway and altered regulatory protein activity, ultimately affecting cellular function and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. This compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for six months . Over time, this compound’s inhibitory effects on enzyme activity and protein expression may diminish, necessitating careful storage and handling to maintain its efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to tryptophan biosynthesis. It interacts with enzymes such as indole-3-glycerol phosphate synthase and regulatory proteins like MtrA . These interactions affect metabolic flux and metabolite levels, leading to disruptions in the biosynthesis of essential amino acids and other metabolic processes.

Preparation Methods

The synthesis of ATB107 involves several steps, starting with the preparation of the substrate indole-3-glycerol phosphate. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

ATB107 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ATB107 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the biosynthesis of tryptophan and other related pathways. In biology, it is used to investigate the mechanisms of drug resistance in Mycobacterium tuberculosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of tuberculosis, particularly in cases involving multidrug-resistant strains. In industry, it is used in the development of new drugs and other bioactive compounds .

Comparison with Similar Compounds

ATB107 is unique in its potent inhibition of indole-3-glycerol phosphate synthase. Similar compounds include isoniazid and ethionamide, which also target the biosynthesis of essential molecules in Mycobacterium tuberculosis. this compound has shown higher efficacy against multidrug-resistant strains compared to these other compounds .

Biological Activity

ATB107 is a novel compound that has garnered attention for its biological activity, particularly as an inhibitor of indole-3-glycerol phosphate synthase (IGPS) in Mycobacterium tuberculosis (Mtb). This article explores the mechanisms of action, efficacy against various strains, and potential applications in treating tuberculosis (TB).

This compound specifically targets the enzyme IGPS, which plays a crucial role in the tryptophan biosynthesis pathway in Mtb. By inhibiting this enzyme, this compound disrupts the bacteria's ability to synthesize tryptophan, an essential amino acid that is critical for its growth and virulence. The inhibition of IGPS has been shown to affect both drug-sensitive and drug-resistant strains of Mtb, indicating its potential as a broad-spectrum anti-tuberculosis agent .

Active Site Interactions

Research has identified key active site residues in the MtIGPS enzyme that are critical for its function. Site-directed mutagenesis studies have demonstrated that mutations at specific residues (e.g., Glu57, Lys59) result in significant losses of enzymatic activity. These findings suggest that this compound may exert its inhibitory effects by altering the binding affinity of substrates through interactions with these active site residues .

Efficacy Against Mycobacterium tuberculosis

This compound has been evaluated for its antimycobacterial activity through various in vitro studies. The compound has shown promising results against different strains of Mtb, including those resistant to conventional therapies. In one study, this compound exhibited a minimum inhibitory concentration (MIC) that was effective in reducing bacterial growth significantly .

Comparative Efficacy Table

| Strain Type | MIC of this compound (µg/mL) | Resistance Status |

|---|---|---|

| Drug-sensitive | 0.5 | Sensitive |

| Drug-resistant | 1.0 | Resistant |

| Laboratory strain | 0.25 | N/A |

Case Study 1: Inhibition of Tryptophan Biosynthesis

In a controlled study, this compound was administered to cultures of Mtb to assess its impact on tryptophan biosynthesis. Results indicated a marked decrease in tryptophan levels within the cultures treated with this compound compared to untreated controls, confirming its role as an effective inhibitor of IGPS .

Case Study 2: Resistance Mechanisms

A comprehensive review highlighted how Mtb adapts to drug-induced stress through metabolic rewiring. This study emphasized the importance of targeting metabolic pathways, such as tryptophan biosynthesis, to overcome resistance mechanisms in TB treatment. The introduction of this compound could potentially mitigate these adaptations by limiting tryptophan availability .

Future Directions

The findings surrounding this compound underscore its potential as a therapeutic agent against tuberculosis. Continued research is necessary to explore:

- In vivo efficacy : Testing in animal models to evaluate the pharmacodynamics and pharmacokinetics of this compound.

- Combination therapies : Investigating the effects of this compound in conjunction with existing TB treatments to enhance efficacy and reduce resistance development.

- Mechanistic studies : Further elucidating the molecular interactions between this compound and IGPS to refine inhibitor design.

Properties

IUPAC Name |

2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N8/c1-3-7-17(8-4-1)22-19-23-20(25-21(24-19)29-11-5-2-6-12-29)27-26-18-15-28-13-9-16(18)10-14-28/h1,3-4,7-8,16H,2,5-6,9-15H2,(H2,22,23,24,25,27)/b26-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPISBYVBGLUBW-NLRVBDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/3\CN4CCC3CC4)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.